molecular formula C4H7NO3 B048455 Ethyl oxamate CAS No. 617-36-7

Ethyl oxamate

Cat. No.: B048455
CAS No.: 617-36-7
M. Wt: 117.1 g/mol
InChI Key: RZMZBHSKPLVQCP-UHFFFAOYSA-N
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Description

Ethyl oxamate, also known as oxamic acid ethyl ester, is an organic compound with the molecular formula C4H7NO3. It is a white crystalline solid that is partially soluble in water and more soluble in non-polar solvents. This compound is used in various chemical and industrial applications due to its unique properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl oxamate has a wide range of applications in scientific research, including:

Mechanism of Action

Ethyl oxamate exerts its effects primarily by inhibiting the enzyme lactate dehydrogenase. This inhibition prevents the conversion of pyruvate to lactate, thereby reducing lactate production. This mechanism is particularly significant in cancer research, where lactate production is often elevated in tumor cells . Additionally, this compound has been shown to improve glycemic control and insulin sensitivity by inhibiting tissue lactate production .

Comparison with Similar Compounds

Uniqueness of this compound:

This compound’s ability to inhibit lactate dehydrogenase and its versatility in chemical reactions make it a valuable compound in scientific research and industrial applications. Its unique properties and wide range of applications highlight its significance in various fields.

Properties

IUPAC Name

ethyl 2-amino-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-2-8-4(7)3(5)6/h2H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMZBHSKPLVQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210698
Record name Ethyl oxamate
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Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

617-36-7
Record name Ethyl oxamate
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Record name Ethyl oxamate
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Record name Ethyl oxamate
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Record name Ethyl oxamate
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Record name Ethyl oxamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Ethyl Oxamate?

A1: this compound has the molecular formula C4H7NO3 and a molecular weight of 117.11 g/mol.

Q2: Are there any spectroscopic studies characterizing this compound?

A2: Yes, Photoelectron spectra of this compound have been reported and assigned using a composite molecule approach. []

Q3: Can this compound be used to synthesize N-Methyl Allylic Amines?

A3: Yes, this compound serves as a reagent in a Mitsunobu reaction with allylic alcohols to synthesize N-Methyl Allylic Amines. This method provides a practical and scalable route to these important compounds, even in enantiopure form. []

Q4: How does this compound react with Arylsulfonyl Isocyanates?

A4: this compound undergoes a [2+2] cycloaddition reaction with Arylsulfonyl Isocyanates, specifically at the amide carbonyl moiety. This reaction produces a new class of sulfonamides known as N2-arylsulfonyl-N1, N1-disubstituted ethoxalamidines. []

Q5: Is this compound involved in any biological processes?

A5: Research indicates that this compound can inhibit sporulation in Bacillus cereus T. This inhibition appears to be related to the compound's effect on dipicolinic acid synthesis. Interestingly, this compound allows sporulation but produces heat-sensitive spores. []

Q6: Can this compound be used as a reagent in Gabriel synthesis?

A6: Yes, both N-Boc and N-CBz protected forms of this compound act as effective Gabriel reagents. These protected compounds can couple with various halides, and subsequent deprotection with LiOH yields the corresponding N-protected amines. [, , , ]

Q7: What are the products of this compound gas-phase elimination?

A7: Gas-phase elimination of this compound proceeds through a decarbonylation step to yield ethyl carbamate. This intermediate further decomposes via two parallel pathways: a six-membered cyclic transition state producing carbamic acid and ethylene, and a four-membered cyclic transition state forming isocyanate and ethanol. [, ]

Q8: Can this compound be hydrolyzed in an alkaline medium?

A8: Yes, this compound undergoes alkaline hydrolysis via an irreversible first-order consecutive pathway. This process involves oxy-mono- and -di-anionic tetrahedral intermediates that dictate the rate-determining step. The hydrolysis rate is influenced by hydroxide ion concentration. []

Q9: How does this compound behave as a ligand in coordination polymers?

A9: Studies show that derivatives of this compound, specifically N,N'-5-carboxyl-1,3-phenylenebis(this compound) (HEt2 L), can act as ligands in the formation of coordination polymers with Mn2+ and Cd2+ salts. This leads to diverse three-dimensional structures with interesting magnetic and luminescent properties. []

Q10: Is this compound used in the synthesis of 1H-pyrazole-5-carboxamides?

A10: Yes, Dilithiated C(α), N-phenylhydrazones react with lithiated this compound to form intermediates that, upon quenching and acid cyclization, yield substituted 1H-pyrazole-5-carboxamides. [, ]

Q11: Can this compound be used to prepare 15N-labeled agricultural compounds?

A11: Yes, this compound serves as a starting material for synthesizing 15N-enriched oxamide, a controlled-availability nitrogen fertilizer. This synthesis involves reacting 15N-labeled ammonia with this compound. []

Q12: How do structural modifications of this compound affect its interaction with Lactate Dehydrogenase (LDH)?

A12: Oxamic acid analogs, including this compound, have been studied as LDH inhibitors. Research indicates that N-Ethyl Oxamate exhibits potent inhibition of LDH-C4, while N-Propyl Oxamate displays higher selectivity for this isozyme. Increasing the carbon chain length or incorporating branching generally reduces affinity and selectivity for LDH-C4. []

Q13: Have there been any computational studies on this compound elimination reactions?

A13: Yes, ab initio calculations have been used to study the gas-phase elimination kinetics of this compound and its derivatives. These studies provided insights into reaction pathways, transition states, and kinetic parameters, which align well with experimental data. []

Q14: What other applications of this compound are being investigated?

A14: Current research explores this compound's potential in various fields, including:

  • Chemical Hybridizing Agent: this compound derivatives are being investigated for their ability to induce male sterility in wheat, a valuable tool for heterosis breeding. []
  • Metal-Organic Frameworks (MOFs): Amide-functionalized In-MOFs incorporating this compound derivatives demonstrate promising applications in hydrocarbon separation and CO2 catalytic fixation due to their unique porous environments. []
  • Synthesis of Heterocyclic Compounds: this compound serves as a versatile building block in synthesizing various heterocyclic compounds with potential biological activities, such as imidazo[2,1-c][1,2,4]triazine derivatives. []

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